TC-MCH 7c

Descripción

Propiedades

IUPAC Name |

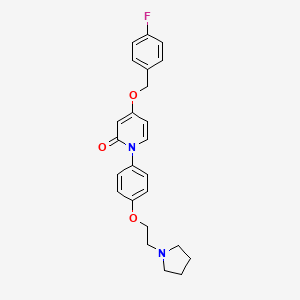

4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCFKYJMXNMYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of TC-MCH 7c

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of TC-MCH 7c Action: A Selective Antagonist of MCHR1

This compound, a phenylpyridone derivative, functions as a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] This G protein-coupled receptor (GPCR) is a key regulator of energy homeostasis, and its antagonism by this compound has demonstrated significant potential in preclinical models of obesity. This technical guide elucidates the molecular mechanisms, signaling pathways, and experimental validation of this compound's action.

Quantitative Pharmacological Profile

The antagonist properties of this compound have been characterized through a series of in vitro assays, quantifying its binding affinity and functional inhibition of the MCHR1.

| Parameter | Species/System | Value | Assay Type |

| IC₅₀ | Human MCHR1 (CHO cells) | 5.6 nM | Radioligand Binding |

| Kᵢ | Human MCHR1 | 3.4 nM | Radioligand Binding |

| Kᵢ | Mouse MCHR1 | 3.0 nM | Radioligand Binding |

| IC₅₀ | MCHR1 (Intracellular Ca²⁺ Mobilization) | 9.7 µM | Functional Assay |

| IC₅₀ | hERG | 9.0 µM | Off-target Assay |

| Selectivity | MCHR2 | > 10 µM | Radioligand Binding |

Data compiled from multiple sources.[1][2]

The MCHR1 Signaling Cascade: A Dual G-Protein System

The Melanin-concentrating hormone (MCH) receptor 1 is coupled to at least two major G protein families: Gαi and Gαq. This compound, by blocking the binding of the endogenous ligand MCH, prevents the activation of these downstream signaling pathways.

Gαi-Mediated Pathway: Inhibition of cAMP Production

Upon MCH binding, the activated Gαi subunit of the G protein complex inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound prevents this MCH-induced reduction in cAMP levels.

References

TC-MCH 7c: A Selective Melanin-Concentrating Hormone Receptor 1 Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The melanin-concentrating hormone (MCH) system plays a pivotal role in the regulation of energy homeostasis, making its components attractive targets for the development of therapeutics for metabolic disorders. The MCH receptor 1 (MCH1R), a G-protein coupled receptor predominantly expressed in the brain, is a key mediator of MCH's orexigenic effects. Antagonism of MCH1R has been shown to reduce food intake and body weight in preclinical models of obesity. TC-MCH 7c is a potent and selective MCH1R antagonist that has demonstrated efficacy in rodent models of diet-induced obesity. This technical guide provides a comprehensive overview of the pharmacological data and experimental methodologies associated with this compound, intended to facilitate further research and development in this area.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, establishing its potency, selectivity, and efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| Ki (Binding Affinity) | Human MCH1R | 3.4 nM | |

| Mouse MCH1R | 3.0 nM | ||

| IC50 (Functional Antagonism) | Human MCH1R (CHO cells) | 5.6 nM | [1] |

| Human MCH2R | >10 µM | [1] | |

| FLIPR Assay | 23 nM | ||

| [Ca2+]i Mobilization | 9.7 µM | ||

| hERG IC50 | 9.0 µM |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

| Dose (Oral) | Treatment Duration | Body Weight Reduction | Reference |

| 3-30 mg/kg (once daily) | 1.5 months | Dose-dependent reduction | [1] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Dose (Oral) | Time Point | Plasma Concentration (µM) | Reference |

| 30 mg/kg | 2 hours | 5.1 | |

| 15 hours | 1.8 | ||

| 24 hours | 0.7 |

Signaling Pathways and Experimental Workflows

Visual representations of the MCH1R signaling cascade and the experimental workflow for evaluating this compound in vivo are provided below.

References

The Role of TC-MCH 7c in Appetite Regulation: A Technical Guide

Introduction: The Melanin-Concentrating Hormone System and Appetite

The neuropeptide melanin-concentrating hormone (MCH) is a key regulator of energy balance, primarily produced in the lateral hypothalamic area.[1][2] MCH exerts its effects by binding to G-protein coupled receptors, with the MCH1 receptor (MCH1R) being the primary mediator of its functions in rodents.[1] Activation of the MCH system is known to promote food intake and energy conservation, leading to an overall increase in body weight.[1][3] Consequently, antagonism of the MCH1R has emerged as a significant area of research for the development of anti-obesity therapeutics.[4][5][6][7]

TC-MCH 7c is a potent, selective, orally available, and brain-penetrant MCH1R antagonist.[8][9][10] As a phenylpyridone derivative, it serves as a critical tool for investigating the physiological roles of the MCH system and as a lead compound in drug discovery programs targeting obesity and related metabolic disorders.[8]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the MCH1 receptor. By binding to MCH1R, it prevents the endogenous ligand, MCH, from activating the receptor. This blockade inhibits the downstream signaling cascades that would normally be initiated by MCH, which are coupled to Gαi and Gαq proteins.[11] The ultimate effect is the attenuation of MCH's orexigenic (appetite-stimulating) and energy-conserving signals.[12]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the in vitro and in vivo pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species/Cell Line | Value | Reference |

| IC₅₀ (hMCH1R) | hMCH1R-expressing CHO cells | 5.6 nM | [8][9][10][13][14] |

| Kᵢ (human MCH1R) | - | 3.4 nM | [8] |

| Kᵢ (mouse MCH1R) | - | 3.0 nM | [8] |

| IC₅₀ (MCH2R) | - | > 10 µM | [9][13][14] |

| IC₅₀ (FLIPR) | - | 23 nM | [8] |

| IC₅₀ (hERG) | - | 9.0 µM | [8] |

| IC₅₀ ([Ca²⁺]i mobilization) | - | 9.7 µM | [8] |

Table 2: In Vivo Pharmacokinetics in DIO Mice (30 mg/kg, oral)

| Time Point | Plasma Concentration | Reference |

| 2 hours | 5.1 µM | [8] |

| 15 hours | 1.8 µM | [8] |

| 24 hours | 0.7 µM | [8] |

Table 3: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

| Compound | Dose Range (oral) | Duration | Effect | Reference |

| This compound | 3-30 mg/kg | Once-daily for 1.5 months | Dose-dependent reduction in body weight | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the MCH1R signaling pathway, the antagonistic action of this compound, and a typical experimental workflow.

Caption: MCH1 Receptor Signaling Pathway.

Caption: Antagonistic action of this compound.

Caption: Preclinical workflow for an MCH1R antagonist.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of MCH1R antagonists like this compound.

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the MCH1 receptor.[15]

-

Methodology:

-

Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human MCH1 receptor.[9][15]

-

Assay Setup: In a 96-well plate, prepared membranes are incubated with a radiolabeled MCH1R ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled test compound (this compound).[15]

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed to remove non-specific binding.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.[15]

-

In Vitro Functional Assay (Calcium Mobilization)

-

Objective: To determine the functional antagonist activity (IC₅₀) of this compound by measuring its ability to block MCH-induced intracellular calcium mobilization.[15]

-

Methodology:

-

Cell Preparation: CHO cells expressing the MCH1 receptor are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[15]

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound.[15]

-

Agonist Stimulation: MCH is added to the wells to stimulate the MCH1R.

-

Signal Detection: The resulting change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR).[8][15]

-

Data Analysis: The IC₅₀ value is calculated as the concentration of this compound that produces a 50% inhibition of the maximal calcium response induced by MCH.

-

In Vivo Diet-Induced Obesity (DIO) Model

-

Objective: To evaluate the long-term efficacy of this compound in reducing body weight in a preclinical model of obesity.[15][16]

-

Methodology:

-

Induction of Obesity: Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce a stable obese phenotype.[16]

-

Acclimation and Baseline: Animals are single-housed and acclimated. Baseline body weight and food intake are recorded for several days prior to treatment.

-

Compound Administration: this compound is formulated for oral administration (e.g., in a suitable vehicle) and administered once daily via oral gavage at various doses (e.g., 3, 10, 30 mg/kg). A vehicle control group is run in parallel.[8]

-

Monitoring: Body weight and food intake are measured daily throughout the study period (e.g., 1.5 months).[8][16]

-

Data Analysis: The change in body weight and cumulative food intake over time are compared between the this compound-treated groups and the vehicle control group using appropriate statistical methods, such as repeated measures ANOVA.[16]

-

Conclusion

This compound is a well-characterized, potent, and selective MCH1R antagonist that effectively reduces body weight in preclinical models of obesity.[8][9] Its mechanism of action involves the direct blockade of the orexigenic signals mediated by MCH in the central nervous system. The comprehensive quantitative data and established experimental protocols make this compound an invaluable tool for researchers investigating the intricacies of appetite regulation and for drug development professionals seeking to validate the MCH1R as a therapeutic target for obesity. Further investigation into compounds like this compound holds promise for addressing the global health challenge of obesity and its associated metabolic comorbidities.[5][7]

References

- 1. Melanin-concentrating hormone and food intake control: sites of action, peptide interactions, and appetition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanin-concentrating hormone and food intake control: Sites of action, peptide interactions, and appetition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanin-concentrating hormone functions in the nervous system: food intake and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent patents on novel MCH1 receptor antagonists as potential anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | CAS:864756-35-4 | Selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. bio-techne.com [bio-techne.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Technical Deep Dive into TC-MCH 7c: A Selective MCH1R Antagonist for Energy Homeostasis Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating global prevalence of obesity and its associated metabolic disorders has intensified the search for novel therapeutic interventions. The melanin-concentrating hormone (MCH) system, a key regulator of energy homeostasis, has emerged as a promising target. MCH, an orexigenic neuropeptide, exerts its effects through the MCH receptor 1 (MCH1R), a G-protein coupled receptor predominantly expressed in the brain. Antagonism of MCH1R has been shown to reduce food intake and body weight in preclinical models, highlighting its therapeutic potential. This technical guide provides an in-depth overview of TC-MCH 7c, a potent and selective MCH1R antagonist, focusing on its pharmacological profile, its effects on energy homeostasis, and the experimental methodologies used in its evaluation.

This compound: Pharmacological Profile

This compound is a phenylpyridone derivative that has been identified as a potent, selective, orally available, and brain-penetrant MCH1R antagonist.[1][2][3] Its pharmacological characteristics are summarized below.

In Vitro Activity

This compound demonstrates high affinity and functional antagonism at the human and mouse MCH1R. The compound shows significant selectivity for MCH1R over MCH2R.

| Parameter | Species | Value | Reference |

| IC50 (hMCH1R) | Human | 5.6 nM | [1][4] |

| Ki (hMCH1R) | Human | 3.4 nM | [1] |

| Ki (mMCH1R) | Mouse | 3.0 nM | [1] |

| IC50 (MCH2R) | Human | > 10 µM | [4] |

| IC50 (FLIPR) | - | 23 nM | [1] |

| IC50 ([Ca2+]i mobilization) | - | 9.7 µM | [1] |

| IC50 (hERG) | - | 9.0 µM | [1] |

In Vivo Pharmacokinetics

In a study with diet-induced obese (DIO) mice, oral administration of this compound at a dose of 30 mg/kg resulted in significant plasma concentrations, demonstrating its oral bioavailability.[1]

| Time Point | Plasma Concentration (µM) |

| 2 hours | 5.1 |

| 15 hours | 1.8 |

| 24 hours | 0.7 |

Effects on Energy Homeostasis

Preclinical studies in diet-induced obese (DIO) mice have demonstrated the efficacy of this compound in regulating energy homeostasis, primarily through the reduction of body weight.

Body Weight Reduction in DIO Mice

Chronic once-daily oral administration of this compound for 1.5 months resulted in a dose-dependent reduction in body weight in DIO mice.[1]

| Dose (mg/kg) | Effect on Body Weight | Reference |

| 3 - 30 | Excellent, dose-dependent reduction | [1] |

MCH1R Signaling Pathway

The MCH1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon activation by MCH, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i). This compound acts by blocking these signaling cascades.

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound and other MCH1R antagonists.

In Vitro Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the MCH1R.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or mouse MCH1R.

-

Assay Components: The assay mixture includes the cell membranes, a radiolabeled MCH1R ligand (e.g., [125I]-MCH), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Diet-Induced Obesity (DIO) Model

Objective: To evaluate the in vivo efficacy of this compound on body weight and food intake in a model of obesity.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Diet: Obesity is induced by feeding the mice a high-fat diet (HFD), with 45-60% of calories derived from fat, for a period of several weeks (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage.

-

Dosing Regimen: A once-daily dosing regimen is typically employed for a chronic study (e.g., 1.5 months).

-

Measurements:

-

Body Weight: Measured daily or several times per week.

-

Food Intake: Measured daily by weighing the amount of food consumed.

-

Metabolic Parameters: At the end of the study, blood samples can be collected to measure plasma levels of glucose, insulin, leptin, and lipids. Body composition (fat mass and lean mass) can be determined using techniques like DEXA.

-

-

Data Analysis: Changes in body weight and food intake over time are analyzed using appropriate statistical methods, such as repeated measures ANOVA.

References

- 1. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. This compound | Selective MCH1R Antagonist | DC Chemicals [dcchemicals.com]

- 4. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of TC-MCH 7c: A Preclinical In-Depth Analysis

An overview of the core biology, mechanism of action, and therapeutic promise of the selective MCH1R antagonist, TC-MCH 7c, for researchers, scientists, and drug development professionals.

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH₁R), a G-protein coupled receptor predominantly expressed in the brain.[1] Emerging preclinical evidence suggests that by blocking the activity of the melanin-concentrating hormone (MCH) system, this compound holds therapeutic potential in a range of conditions, including pain, obesity, and mood disorders. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.

Core Concepts and Mechanism of Action

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, sleep, and mood.[2] It exerts its effects by binding to two G-protein coupled receptors, MCH₁R and MCH₂R. In rodents, MCH₁R is the sole functional MCH receptor.[2] this compound acts as a competitive antagonist at the MCH₁R, thereby blocking the downstream signaling cascades initiated by MCH.

The MCH₁R can couple to various G-proteins, including Gαi, Gαq, and Gαs, leading to diverse intracellular responses.[3] Notably, MCH signaling has been shown to be mediated by protein kinase C-dependent activation of GABAᴀ receptors.[3] this compound effectively inhibits these pathways, as demonstrated by its ability to block MCH-induced effects in various preclinical models.[4]

Preclinical Data Summary

The therapeutic potential of this compound has been investigated in several preclinical models, with key quantitative findings summarized below.

| Parameter | Value | Species/Model | Source |

| In Vitro Potency | |||

| IC₅₀ (hMCH₁R) | 5.6 nM | CHO cells expressing human MCH₁R | [1][5] |

| IC₅₀ (MCH₂R) | > 10 µM | - | [1][5] |

| In Vivo Efficacy | |||

| Dose (analgesia) | 10 mg/kg, i.p. | Mice (CFA-induced inflammatory pain) | [4][6][7] |

| Dose (feeding behavior) | 1 µg (intracerebral infusion) | Mice | [8] |

| Effect on Body Weight | Decrease | Mouse model of diet-induced obesity | [1][5] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated.

Caption: MCH₁ Receptor Signaling Cascade and the Inhibitory Action of this compound.

Caption: Workflow for Evaluating this compound in an Inflammatory Pain Model.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models

-

Species: 8-week-old male C57BL/6 mice weighing 24–26 g were used in studies of pain and inflammation.[4][6]

-

Housing: Animals were housed under standard laboratory conditions with ad libitum access to food and water.

-

Ethical Considerations: All animal procedures were conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.

CFA-Induced Inflammatory Pain Model

-

Induction: Inflammatory pain was induced by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the right hind paw.[7] Control animals received an injection of saline.[7]

-

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg/day for 5 days.[4][6][7] This was followed 30 minutes later by intranasal (i.n.) administration of MCH (10 µg/30 µl/day for 5 days).[4][6][7]

-

Behavioral Testing:

-

Mechanical Allodynia (von Frey Test): Mechanical sensitivity was assessed using von Frey filaments 30 minutes after the final MCH treatment.[4][6][7]

-

Thermal Hyperalgesia (Hot Plate Test): The hot plate test was performed by placing the mice on a surface maintained at 52°C and measuring the latency to a nociceptive response (e.g., licking or jumping).[7]

-

Electrophysiology

-

Slice Preparation: Acute brain slices were prepared from mice.[2][3]

-

Recording: Whole-cell patch-clamp recordings were performed on neurons in specific brain regions, such as the lateral septum and ventral tegmental area.[2][3]

-

Drug Application: this compound (10 µM) was bath-applied to the slices for at least 10 minutes prior to the application of MCH to ensure saturation and antagonism of the MCH₁R.[2][3]

Immunohistochemistry and In Situ Hybridization

-

Tissue Preparation: Animals were perfused, and brain tissue was collected, sectioned, and mounted on slides.[4][9]

-

Immunohistochemistry: Sections were incubated with primary antibodies against specific markers (e.g., c-Fos, CB1R) followed by fluorescently labeled secondary antibodies for visualization.[4]

-

RNAscope in situ hybridization: This technique was used to detect MCHR1 mRNA in brain tissue to identify MCH target cells.[3][10]

Future Directions

The preclinical data for this compound are promising, highlighting its potential as a therapeutic agent for a variety of disorders. However, further research is necessary to fully elucidate its therapeutic window, safety profile, and efficacy in more complex disease models. The transition from preclinical findings to clinical trials will be a critical next step in determining the ultimate utility of this compound in human health.[6] While extensive efforts have been made to develop MCHR1 antagonists for obesity, none have yet received regulatory approval, underscoring the challenges in translating these preclinical findings to the clinic.[6]

References

- 1. This compound | CAS:864756-35-4 | Selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Novel analgesic effects of melanin-concentrating hormone on persistent neuropathic and inflammatory pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Hypothalamic melanin-concentrating hormone regulates hippocampus-dorsolateral septum activity - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TC-MCH 7c on Feeding Behavior in Rodents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the role of the Melanin-Concentrating Hormone (MCH) system in regulating feeding behavior, with a specific focus on the pharmacological effects of TC-MCH 7c, a selective MCH Receptor 1 (MCHR1) antagonist, in rodent models.

Introduction: The MCH System in Energy Homeostasis

Melanin-concentrating hormone (MCH) is a 19-amino acid cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1][2] It is a potent orexigenic factor, meaning it stimulates appetite and food intake.[1][3] The physiological effects of MCH are mediated through G-protein coupled receptors (GPCRs). In rodents, the primary receptor is the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[2][4]

The MCH system is a critical regulator of energy balance. Central administration of MCH in rodents acutely increases food consumption, while chronic exposure leads to weight gain and obesity.[1][3][5] Conversely, genetic deletion of MCH or MCHR1 results in a lean phenotype with resistance to diet-induced obesity.[1][3][4] This has established MCHR1 as a promising therapeutic target for the treatment of obesity.

This compound is a potent, selective, orally active, and brain-penetrant small molecule antagonist of MCHR1.[6][7] Its high selectivity and favorable pharmacokinetic profile make it a valuable tool for investigating the physiological roles of the MCH system and a lead compound in the development of anti-obesity therapeutics.

MCHR1 Signaling Pathway and Antagonism by this compound

MCHR1 is a GPCR that can couple to multiple G-protein subtypes, primarily Gαi/o and Gαq.[5][8]

-

Gαi/o Pathway (Inhibitory): Upon MCH binding, the Gαi/o pathway is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which generally leads to neuronal inhibition.[5]

-

Gαq Pathway (Excitatory): Activation of the Gαq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration and subsequent activation of downstream kinases like Protein Kinase C (PKC) and extracellular signal-regulated kinase (ERK).[5][8][9]

This compound acts as a competitive antagonist, binding to MCHR1 and preventing MCH from activating these downstream signaling cascades. By blocking MCH signaling, this compound effectively inhibits the orexigenic and pro-metabolic effects of endogenous MCH.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Characteristics of this compound

| Parameter | Species/System | Value | Reference |

| IC₅₀ | Human MCHR1 (CHO cells) | 5.6 nM | [6][7] |

| Ki | Human MCHR1 | 3.4 nM | [7] |

| Ki | Mouse MCHR1 | 3.0 nM | [7] |

| Selectivity | MCHR2 | > 10 µM | [6] |

Table 2: In Vivo Effects of this compound in Rodent Models

| Model | Species | Dose & Route | Duration | Key Findings | Reference |

| Diet-Induced Obesity (DIO) | Mouse | 3-30 mg/kg (oral, daily) | 1.5 months | Dose-dependent reduction in body weight. | [7] |

| Pharmacokinetics | Mouse | 30 mg/kg (oral) | 24 hours | Plasma concentrations: 5.1 µM (2h), 1.8 µM (15h), 0.7 µM (24h). | [7] |

Table 3: Effects of MCHR1 Modulation on Feeding Behavior

| Compound Type | Administration | Effect on Food Intake | Effect on Meal Pattern | Reference |

| MCH (Agonist) | ICV Infusion | ↑ Food Intake (+23% chronic) | ↑ Meal Size | [10][11] |

| MCHR1 Antagonist | ICV Infusion | ↓ Food Intake (-16% chronic) | ↓ Meal Size | [4][11] |

| MCHR1 Antagonist | Oral | ↓ Body Weight Gain | Not specified | [7] |

Impact on Feeding Behavior

The MCH system modulates both homeostatic and motivational aspects of feeding.

-

Homeostatic Feeding: MCHR1 antagonists, including this compound, reduce overall food intake and lead to weight loss, primarily by decreasing body fat.[7][11] Studies on other MCHR1 antagonists and MCH administration suggest this is achieved by reducing meal size rather than the number of meals, indicating a role for MCH in satiety signaling.[4][10][12]

-

Motivational and Reward-Based Feeding: The MCH system is heavily implicated in the motivation to consume palatable, energy-dense foods.[13][14] MCH neurons project to reward centers like the nucleus accumbens.[12][15] Administration of MCHR1 antagonists has been shown to reduce self-administration of sucrose (B13894) and suppress cue-induced reinstatement of sucrose-seeking behavior in rats, suggesting they decrease the rewarding properties of palatable food.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize MCHR1 antagonists like this compound.

In Vitro Assays

A. Receptor Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity (Ki) of this compound for MCHR1.

-

Protocol:

-

Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing recombinant human or mouse MCHR1.

-

Assay Components: The assay mixture includes cell membranes, a radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled antagonist (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Analysis: Data are analyzed using non-linear regression to calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

-

B. Calcium Mobilization Assay (Functional Antagonism)

-

Objective: To measure the functional ability of this compound to block MCH-induced MCHR1 signaling.

-

Protocol:

-

Cell Culture: HEK293 cells stably expressing MCHR1 are plated in a 96-well plate.[8]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Agonist Stimulation: An EC₅₀ concentration of MCH is added to the wells to stimulate the receptor.

-

Detection: Changes in intracellular calcium concentration are measured in real-time as changes in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: The ability of this compound to inhibit the MCH-induced calcium signal is used to determine its functional IC₅₀.

-

In Vivo Studies

A. Diet-Induced Obesity (DIO) Model

-

Objective: To evaluate the long-term efficacy of this compound on body weight and food intake in an obesity model.

-

Protocol:

-

Animal Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

-

Compound Administration: Obese mice are treated once daily with this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage for an extended period (e.g., 1.5 months).[7]

-

Measurements: Body weight and food intake are recorded daily.

-

Terminal Analysis: At the end of the study, body composition (fat and lean mass) can be analyzed using techniques like DEXA or NMR. Plasma biomarkers (e.g., insulin, leptin) may also be measured.

-

Analysis: Changes in body weight, cumulative food intake, and body composition are compared between treatment groups.

-

References

- 1. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 2. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanin-concentrating hormone and food intake control: sites of action, peptide interactions, and appetition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypothalamic MCH Neurons: From Feeding to Cognitive Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 10. The orexigenic effect of melanin-concentrating hormone (MCH) is influenced by sex and stage of the estrous cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic MCH-1 receptor modulation alters appetite, body weight and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic loss of melanin-concentrating hormone affects motivational aspects of feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Complementary Roles of Orexin and Melanin-Concentrating Hormone in Feeding Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Melanin concentrating hormone projections to the nucleus accumbens enhance the reward value of food consumption and do not induce feeding or REM sleep - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TC-MCH 7c: A Potent and Selective MCH1R Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-MCH 7c is a potent, selective, orally available, and brain-penetrant antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R). As a member of the phenylpyridone class of compounds, it has demonstrated significant efficacy in preclinical models of obesity, primarily through the modulation of appetite and energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside visualizations of its signaling pathway and a representative experimental workflow to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 4-((4-Fluorobenzyl)oxy)-1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyridin-2(1H)-one, is a small molecule with the molecular formula C24H25FN2O3 and a molecular weight of 408.47 g/mol . Its unique structure confers high affinity and selectivity for the MCH1 receptor.

| Property | Value |

| Chemical Name | 4-((4-Fluorobenzyl)oxy)-1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyridin-2(1H)-one |

| Molecular Formula | C24H25FN2O3 |

| Molecular Weight | 408.47 g/mol |

| CAS Number | 864756-35-4 |

| SMILES | C1CCN(CC1)CCOC2=CC=C(C=C2)N3C=C(C=C(C3=O)OCC4=CC=C(C=C4)F) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C for long-term stability |

Biological Properties and In Vitro Activity

This compound is a highly potent antagonist of the human MCH1 receptor, demonstrating low nanomolar efficacy in various in vitro assays. Its selectivity for MCH1R over other receptors, including MCH2R, is a key characteristic.

| Assay | Receptor | Species | Value |

| IC50 | MCH1R | Human | 5.6 nM |

| Ki | MCH1R | Human | 3.4 nM |

| Ki | MCH1R | Mouse | 3.0 nM |

| IC50 | MCH2R | Human | >10,000 nM |

| IC50 (FLIPR) | MCH1R | Human | 23 nM |

| IC50 ([Ca2+]i) | MCH1R | Human | 9.7 µM |

| IC50 (hERG) | - | Human | 9.0 µM |

In Vivo Efficacy: Diet-Induced Obesity Model

In a well-established diet-induced obesity (DIO) mouse model, oral administration of this compound led to a dose-dependent reduction in body weight. This effect is attributed to a decrease in food intake and potentially an increase in energy expenditure.

| Animal Model | Diet | Dosage | Dosing Regimen | Outcome |

| DIO Mice | High-Fat Diet | 3-30 mg/kg | Once daily, oral | Significant dose-dependent reduction in body weight |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor. MCH1R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon MCH binding, MCH1R activation leads to:

-

Inhibition of adenylyl cyclase (via Gαi), resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of phospholipase C (PLC) (via Gαq), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).

-

Activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway , which is involved in cell growth and differentiation.

-

Engagement of β-arrestin , which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.

By antagonizing MCH1R, this compound effectively inhibits these downstream signaling events, thereby reducing the orexigenic (appetite-stimulating) effects of MCH.

Caption: MCH1 Receptor Signaling Cascade.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a phenylpyridone derivative, can be achieved through a multi-step process. The following is a representative synthetic route based on the synthesis of similar phenylpyridone MCH1R antagonists.

TC-MCH 7c: A Technical Guide for Metabolic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global rise in metabolic disorders, including obesity and type 2 diabetes, necessitates the development of novel therapeutic strategies. The melanin-concentrating hormone (MCH) system has emerged as a critical regulator of energy homeostasis, making it a prime target for drug discovery.[1] MCH, a hypothalamic neuropeptide, exerts its effects through the MCH Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain regions associated with appetite and energy balance.[2] Activation of MCHR1 is known to increase food intake and decrease energy expenditure, contributing to weight gain.[1][3] Consequently, antagonists of MCHR1 are being actively investigated as potential treatments for obesity and related metabolic diseases.[1]

This technical guide focuses on TC-MCH 7c, a potent, selective, and orally active MCHR1 antagonist.[4][5][6] It is a valuable tool for researchers investigating the role of the MCH system in metabolic regulation. This document provides a comprehensive overview of its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its use in a research setting.

Mechanism of Action: MCHR1 Signaling

This compound functions by competitively blocking the binding of the endogenous ligand, MCH, to the MCHR1. MCHR1 is known to couple to multiple G-proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[2][7][8][9]

-

Gαi Pathway: Upon activation, the Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a reduction in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes, including metabolic regulation.[2][8][10]

-

Gαq Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).[2][10]

Both pathways can ultimately modulate the activity of downstream effectors like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing gene transcription and cellular responses related to energy homeostasis.[2][7][9][11] By antagonizing MCHR1, this compound effectively inhibits these signaling events.

References

- 1. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chronic intracerebroventricular infusion of MCH causes obesity in mice. Melanin-concentrating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound | Melanin-concentrating Hormone Receptors | Tocris Bioscience [tocris.com]

- 6. This compound | CAS:864756-35-4 | Selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of TC-MCH 7c: A Technical Guide for Drug Development Professionals

An in-depth analysis of the pharmacodynamic profile of TC-MCH 7c, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), for researchers, scientists, and drug development professionals.

This compound is a phenylpyridone derivative that has demonstrated significant potential as a selective and orally available antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] This guide provides a comprehensive overview of its pharmacodynamic properties, including its binding affinity, functional antagonism, and in vivo efficacy. Detailed experimental protocols and visual representations of key biological pathways and workflows are presented to facilitate further research and development.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through a variety of in vitro assays, revealing its high affinity and potency for MCHR1. The following tables summarize the key quantitative data.

| Parameter | Species | Value | Assay Type | Cell Line | Reference |

| IC50 | Human | 5.6 nM | Radioligand Binding | CHO | [1][3][4] |

| Ki | Human | 3.4 nM | Radioligand Binding | - | [1] |

| Ki | Mouse | 3.0 nM | Radioligand Binding | - | [1] |

| IC50 | - | 9.7 µM | [Ca2+]i Mobilization | - | [1] |

| IC50 | - | 23 nM | FLIPR | CHO | [1] |

| IC50 | - | 9.0 µM | hERG Assay | - | [1] |

MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) signals through MCHR1, a G protein-coupled receptor (GPCR), to modulate various physiological processes, including energy homeostasis and mood.[5] MCHR1 couples to inhibitory (Gi) and Gq G proteins.[6][7] Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), which in turn increases intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in elevated intracellular calcium levels and activation of protein kinase C (PKC). This compound, as an antagonist, blocks these signaling cascades initiated by MCH.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of MCHR1 antagonists like this compound.

MCHR1 Radioligand Binding Assay

This assay determines the binding affinity of a test compound to MCHR1 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human MCHR1.

-

Radioligand: [¹²⁵I]-MCH.

-

Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled MCH.

-

Filtration Plate: 96-well glass fiber filter plate.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize MCHR1-expressing cells in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation (5-10 µg protein/well).

-

Add varying concentrations of the test compound (this compound).

-

For total binding wells, add assay buffer. For non-specific binding wells, add a high concentration of unlabeled MCH.

-

Add the radioligand ([¹²⁵I]-MCH) at a concentration close to its Kd value.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a downstream effect of MCHR1 activation via the Gq pathway.

Materials:

-

Cells: HEK293 or CHO cells stably expressing human MCHR1.

-

Assay Plate: 96-well or 384-well black-walled, clear-bottom plate.

-

Calcium-sensitive dye: Fluo-4 AM or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid: To prevent dye leakage.

-

Agonist: Melanin-concentrating hormone (MCH).

-

Test Compound: this compound.

-

Fluorescence Microplate Reader: e.g., FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

-

Cell Plating: Seed MCHR1-expressing cells into the assay plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid. Incubate for 45-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of the test compound (this compound) and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Place the plate in the fluorescence microplate reader. The instrument will add a fixed concentration of MCH (typically EC80) to stimulate the cells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time to capture the calcium flux.

-

Data Analysis: Quantify the peak fluorescence response and plot the inhibition of the MCH-induced signal against the log concentration of the antagonist to determine the IC50 value.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This model assesses the therapeutic potential of an MCHR1 antagonist in a physiologically relevant context of obesity.

Procedure:

-

Induction of Obesity: Feed C57BL/6J mice a high-fat diet (45-60% kcal from fat) for 8-12 weeks to induce obesity.

-

Compound Administration: Administer this compound (e.g., 3-30 mg/kg) or vehicle orally once daily for a specified period (e.g., 1.5 months).[1]

-

Monitoring:

-

Body Weight: Measure daily.

-

Food Intake: Measure daily.

-

Body Composition: Analyze fat and lean mass at the beginning and end of the study using techniques like DEXA.

-

-

Data Analysis: Compare the changes in body weight, food intake, and body composition between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a potent and selective MCHR1 antagonist with a well-characterized pharmacodynamic profile. Its high affinity for the receptor translates to effective blockade of MCHR1 signaling, leading to significant reductions in body weight in preclinical models of obesity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other MCHR1 antagonists as potential therapeutics for obesity and other metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

TC-MCH 7c: A Technical Guide to its Role as a Selective MCHR1 Antagonist in Central Nervous System Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-concentrating hormone (MCH) system is a critical neuromodulatory network in the central nervous system (CNS) involved in regulating a wide array of physiological and behavioral processes.[1] MCH, a cyclic neuropeptide produced primarily in the lateral hypothalamus and zona incerta, exerts its effects through two G protein-coupled receptors (GPCRs), MCH Receptor 1 (MCHR1) and MCH Receptor 2 (MCHR2).[1][2] In rodents, MCHR1 is the only functional MCH receptor, making it a highly tractable target for preclinical research.[2][3] The MCH/MCHR1 system is a key regulator of energy homeostasis, feeding behavior, mood, stress responses, and sleep.[1][4][5][6]

Given its central role in these functions, MCHR1 has emerged as a significant therapeutic target for obesity, anxiety, and depression.[1][7] The development of selective antagonists has been crucial for elucidating the specific functions of MCHR1 signaling in the CNS. TC-MCH 7c is a potent, selective, orally active, and brain-penetrant MCHR1 antagonist.[8][9] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and its application as a pivotal research tool in CNS-related studies.

Mechanism of Action and Signaling Pathways

MCHR1 is a GPCR that couples to multiple G-protein subtypes, primarily Gαi and Gαq, to initiate diverse intracellular signaling cascades.[4][10][11] this compound functions as a competitive antagonist, binding to MCHR1 and blocking the downstream signaling typically initiated by the endogenous ligand, MCH.[10][12]

The primary signaling pathways modulated by MCHR1 are:

-

Gαq-Protein Pathway : Upon MCH binding, MCHR1 activates the Gαq subunit, which stimulates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of protein kinase C (PKC).[4][7][10]

-

Gαi-Protein Pathway : MCHR1 activation also engages the Gαi subunit, which inhibits the enzyme adenylyl cyclase.[2][10] This action leads to a reduction in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][7][10]

-

Downstream Effectors : Both the Gαq and Gαi pathways can ultimately modulate the activity of downstream effectors such as the extracellular signal-regulated kinase (ERK) pathway, which impacts gene transcription and other cellular responses.[3][4]

By blocking MCH from binding to its receptor, this compound effectively prevents these signaling events, thereby inhibiting the physiological effects of MCH in the CNS.

Quantitative Pharmacological Data

The efficacy and selectivity of this compound have been characterized through various in vitro assays. The key quantitative parameters are summarized below for easy comparison.

| Parameter | Species/System | Value | Reference(s) |

| IC₅₀ (Binding) | Human MCHR1 (CHO cells) | 5.6 nM | [8][9][13] |

| Kᵢ (Binding) | Human MCHR1 | 3.4 nM | [8] |

| Kᵢ (Binding) | Mouse MCHR1 | 3.0 nM | [8] |

| IC₅₀ (Functional) | [Ca²⁺]i Mobilization | 9.7 µM | [8] |

| IC₅₀ (Selectivity) | Human MCHR2 | > 10 µM | [13][14] |

| In Vivo Dosage | Diet-Induced Obese (DIO) Mice | 3-30 mg/kg (oral) | [8] |

| Plasma Conc. (30 mg/kg) | DIO Mice (2 hours) | 5.1 µM | [8] |

| Plasma Conc. (30 mg/kg) | DIO Mice (15 hours) | 1.8 µM | [8] |

| Plasma Conc. (30 mg/kg) | DIO Mice (24 hours) | 0.7 µM | [8] |

Applications in Central Nervous System Research

This compound serves as a valuable tool for investigating the role of the MCH system in various CNS functions and pathologies.

Energy Homeostasis and Obesity

The MCH system is a potent regulator of appetite and energy balance.[5] Central administration of MCH stimulates food intake, whereas genetic deletion of MCHR1 results in a lean, hypophagic phenotype.[5][15] this compound has been shown to produce a dose-dependent reduction in body weight in mouse models of diet-induced obesity (DIO), validating MCHR1 as a target for anti-obesity therapeutics.[8]

Mood, Anxiety, and Depression

MCHR1 is densely expressed in corticolimbic structures, implicating the MCH system in the regulation of mood and emotion.[1] Pharmacological blockade of MCHR1 with various antagonists has been shown to produce anxiolytic and antidepressant-like effects in preclinical rodent models.[1][5] These findings suggest that compounds like this compound can be used to explore the therapeutic potential of MCHR1 antagonism for affective disorders.

Reward and Motivation

MCH neurons project to key reward centers of the brain, including the ventral tegmental area (VTA) and nucleus accumbens.[6] This system is involved in the motivational and rewarding aspects of feeding, particularly for palatable, high-fat foods.[5][16] In neuroscience research, this compound has been utilized in electrophysiological studies to block the effects of MCH on VTA neurons, helping to dissect the circuitry underlying MCH-mediated reward signaling.[17]

Representative Experimental Protocols

The following are generalized protocols for key experiments used to characterize MCHR1 antagonists like this compound. Researchers should optimize these methodologies for their specific experimental conditions.

In Vitro: Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC₅₀, Kᵢ) of this compound for the MCHR1.[18]

-

Methodology:

-

Receptor Preparation: Prepare cell membranes from a cell line stably expressing recombinant human or rodent MCHR1.[18]

-

Assay Incubation: Incubate the membranes with a constant concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and a range of concentrations of this compound.[18]

-

Non-Specific Binding: Determine non-specific binding in a parallel set of tubes containing a high concentration of a non-radiolabeled MCH ligand.[18]

-

Separation & Counting: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using a gamma counter.[18]

-

Data Analysis: Calculate the concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀ value) using non-linear regression analysis.

-

In Vitro: Calcium Mobilization Functional Assay

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block MCH-induced intracellular calcium release.[18]

-

Methodology:

-

Cell Preparation: Plate MCHR1-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[18]

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of MCH (typically the EC₅₀ or EC₈₀) to stimulate the receptor.[19]

-

Measurement: Measure the resulting change in intracellular calcium concentration by monitoring fluorescence with a fluorometric imaging plate reader (FLIPR) or similar instrument.[18]

-

Data Analysis: Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the MCH-induced calcium response.

-

In Vivo: Diet-Induced Obesity (DIO) Efficacy Model

-

Objective: To evaluate the long-term effects of this compound on body weight and food intake in an obesity model.[10]

-

Methodology:

-

Model Induction: Induce obesity in mice (e.g., C57BL/6) by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.[10]

-

Compound Administration: Administer this compound (e.g., 3-30 mg/kg) or vehicle control once daily via a relevant route (typically oral gavage).[8][18]

-

Measurements: Record body weight and food intake daily or several times per week throughout the study period (e.g., 14 or 28 days).[18]

-

Terminal Analysis: At the end of the study, body composition (fat and lean mass) can be determined using techniques like DEXA. Terminal blood samples may be collected to analyze metabolic parameters.[10][18]

-

Data Analysis: Analyze changes in body weight and food intake over time using repeated measures ANOVA.[10]

-

Conclusion

This compound is a potent and selective MCHR1 antagonist that has proven to be an indispensable tool for CNS research. Its ability to penetrate the brain and effectively block MCH signaling allows for robust investigation into the physiological roles of the MCH system. The data clearly demonstrate its utility in preclinical models of obesity and mood disorders, providing a strong foundation for understanding MCHR1 as a therapeutic target. For researchers in neuroscience and drug development, this compound offers a reliable pharmacological means to dissect the complex contributions of MCH signaling to health and disease.

References

- 1. The role of melanin-concentrating hormone in energy homeostasis and mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Brain Primary Cilia Length by MCH Signaling: Evidence from Pharmacological, Genetic, Optogenetic, and Chemogenic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanin-Concentrating Hormone (MCH): Role in Mediating Reward-Motivated and Emotional Behavior and the Behavioral Disturbances Produced by Repeated Exposure to Reward Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypothalamic MCH Neurons: From Feeding to Cognitive Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. biorxiv.org [biorxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. This compound | CAS:864756-35-4 | Selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. rndsystems.com [rndsystems.com]

- 15. Expression levels of genes encoding melanin concentrating hormone (MCH) and MCH receptor change in taste aversion, but MCH injections do not alleviate aversive responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Complementary Roles of Orexin and Melanin-Concentrating Hormone in Feeding Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of the Mouse Ventral Tegmental Area by Melanin-Concentrating Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to TC-MCH 7c and its Interaction with the Melanin-Concentrating Hormone (MCH) System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-MCH 7c, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). It details the compound's interaction with the MCH system, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing relevant biological and experimental workflows.

Introduction to the MCH System and this compound

The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy homeostasis, mood, and sleep-wake cycles in mammals. MCH, a cyclic 19-amino acid neuropeptide, exerts its effects through two G protein-coupled receptors (GPCRs), MCH-R1 and MCH-R2. In rodents, MCH-R1 is the sole receptor, making it a key target for pharmacological intervention in metabolic and neurological disorders.

This compound is a potent, selective, orally available, and brain-penetrant MCH-R1 antagonist.[1][2] Its ability to block the effects of MCH has made it a valuable tool for studying the physiological roles of the MCH system and a promising candidate for the development of therapeutics for conditions such as obesity.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/System | Value | Assay Type | Reference |

| IC50 | Human MCH-R1 (hMCH-R1) in CHO cells | 5.6 nM | Radioligand Binding | [1][2] |

| Ki | Human MCH-R1 (hMCH-R1) | 3.4 nM | Radioligand Binding | [1] |

| Ki | Mouse MCH-R1 | 3.0 nM | Radioligand Binding | [1] |

| IC50 | hMCH-R1 in CHO cells | 23 nM | FLIPR (Calcium Mobilization) | [1] |

| IC50 | MCH-R1 | 9.7 µM | [Ca2+]i Mobilization | [1] |

| IC50 | hERG Channel | 9.0 µM | hERG Assay | [1] |

| Selectivity | MCH-R2 | IC50 > 10 µM | Not Specified | [2] |

Table 2: In Vivo Pharmacokinetics of this compound in DIO Mice (30 mg/kg, oral)

| Time Point | Plasma Concentration (µM) | Reference |

| 2 hours | 5.1 | [1] |

| 15 hours | 1.8 | [1] |

| 24 hours | 0.7 | [1] |

MCH-R1 Signaling and Antagonism by this compound

MCH-R1 activation by MCH initiates downstream signaling through coupling to Gi and Gq proteins. The Gi pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i). This compound acts as a competitive antagonist, binding to MCH-R1 and preventing MCH from initiating these signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the MCH system.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the MCH-R1.

Experimental Workflow:

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human MCH-R1 (hMCH-R1) in appropriate growth medium.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, [125I]-MCH (radioligand), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled MCH.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization (FLIPR) Assay

This functional assay measures the ability of this compound to inhibit MCH-induced increases in intracellular calcium.

Experimental Workflow:

Protocol:

-

Cell Plating:

-

Plate CHO cells stably expressing hMCH-R1 in 96-well, black-walled, clear-bottom plates and incubate overnight.

-

-

Dye Loading:

-

Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Incubate the plate to allow for dye uptake.

-

-

Compound Addition and Fluorescence Measurement:

-

Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Add a fixed concentration of MCH to stimulate the cells.

-

Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the MCH-induced calcium response against the log concentration of this compound to calculate the IC50 value.

-

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the efficacy of this compound in reducing body weight in an obesity setting.

Protocol:

-

Induction of Obesity:

-

House male C57BL/6J mice individually.

-

Feed the mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for several weeks to induce obesity. A control group is maintained on a standard chow diet.

-

-

Drug Administration:

-

Once the mice have developed a stable obese phenotype, randomize them into treatment groups.

-

Administer this compound orally (e.g., 3-30 mg/kg) once daily for a specified period (e.g., 1.5 months).[1] A vehicle control group receives the formulation without the active compound.

-

-

Monitoring and Data Collection:

-

Monitor body weight and food intake daily.

-

At the end of the study, collect blood samples for pharmacokinetic analysis and measurement of metabolic parameters.

-

Tissues such as adipose tissue and liver can be collected for further analysis.

-

-

Data Analysis:

-

Compare the changes in body weight and food intake between the this compound-treated groups and the vehicle control group.

-

Analyze pharmacokinetic and metabolic parameters.

-

Conclusion

This compound is a well-characterized, potent, and selective MCH-R1 antagonist. Its ability to effectively block MCH-R1 signaling translates to significant in vivo efficacy in a diet-induced obesity model. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the MCH system and related therapeutic areas. The detailed methodologies offer a foundation for the continued investigation of MCH-R1 antagonists and their potential clinical applications.

References

A Technical Guide to TC-MCH 7c: A Selective MCH1 Receptor Antagonist for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-MCH 7c, a selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCH1R). It details the potential applications of this compound in neuroscience, supported by preclinical data, experimental protocols, and an examination of the underlying signaling pathways.

The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy homeostasis, mood, and sleep-wake cycles in the central nervous system.[1][2][3] MCH, a cyclic neuropeptide, exerts its effects primarily through the MCH1 receptor, a G protein-coupled receptor (GPCR) widely expressed in the brain.[3][4][5] Antagonism of MCH1R has emerged as a promising therapeutic strategy for a range of neurological and metabolic disorders, including obesity, anxiety, and depression.[2][6][7]

This compound, a phenylpyridone derivative, is an orally available and brain-penetrant selective MCH1R antagonist.[8] Its ability to block the action of MCH at its receptor makes it a valuable tool for investigating the physiological roles of the MCH system and for the development of novel therapeutics.

Quantitative Data for this compound and Representative MCH1R Antagonists

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a quantitative basis for its characterization as a potent and selective MCH1R antagonist.

Table 1: In Vitro Characterization of this compound

| Parameter | Species | Value | Reference |

| IC50 (hMCH1R) | Human | 5.6 nM | [8] |

| Ki (hMCH1R) | Human | 3.4 nM | [8] |

| Ki (m MCH1R) | Mouse | 3.0 nM | [8] |

| IC50 (MCH2R) | Human | >10 µM | [9] |

| IC50 ([Ca2+]i mobilization) | Not Specified | 9.7 µM | [8] |

| IC50 (hERG) | Human | 9.0 µM | [8] |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

| Dosage (Oral) | Dosing Regimen | Key Findings | Reference |

| 3-30 mg/kg | Once-daily for 1.5 months | Dose-dependent reduction in body weight | [8] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Dosage (Oral) | Time Point | Plasma Concentration (µM) | Reference |

| 30 mg/kg | 2 hours | 5.1 | [8] |

| 30 mg/kg | 15 hours | 1.8 | [8] |

| 30 mg/kg | 24 hours | 0.7 | [8] |

Potential Applications in Neuroscience

The widespread distribution of MCH1 receptors in the brain underscores the potential for MCH1R antagonists like this compound to modulate a variety of neurological functions.

-

Obesity and Metabolic Disorders: The MCH system is a well-established regulator of feeding behavior and energy balance.[1][6][10] MCH1R antagonists have consistently demonstrated efficacy in reducing food intake and body weight in preclinical models of diet-induced obesity.[8][11][12] The data presented for this compound aligns with these findings, highlighting its potential as a therapeutic agent for obesity.[8]

-

Depression and Anxiety: There is significant evidence implicating the MCH system in the regulation of mood and stress responses.[2] Blockade of MCH1 receptors has been shown to produce antidepressant and anxiolytic effects in various rodent models.[2][11] This suggests that this compound could be a valuable tool for research into novel treatments for depressive and anxiety disorders.

-

Sleep Disorders: MCHergic neurons are most active during sleep, particularly REM sleep, indicating a role for the MCH system in sleep regulation.[13] The development of MCH1R antagonists is an area of interest for potential treatments of sleep disorders.[11]

-

Reward and Addiction: The MCH system interacts with dopaminergic pathways, such as the ventral tegmental area (VTA), which are central to reward and motivation.[14][15] MCH can modulate dopamine (B1211576) release, suggesting that MCH1R antagonists could have applications in the study and treatment of addiction.[14]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the MCH1R signaling pathway it antagonizes and the typical workflow for its preclinical evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of MCH1R antagonists like this compound.

1. In Vitro Receptor Binding Assay (Radioligand Competition)

-

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the MCH1 receptor.[1]

-

Methodology:

-

Receptor Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the recombinant human or rodent MCH1 receptor.[1]

-

Assay Setup: In a 96-well plate, prepared membranes are incubated with a radiolabeled MCH1R ligand (e.g., [125I]-MCH) and varying concentrations of the test antagonist (this compound).[1] Non-specific binding is determined in the presence of a high concentration of a non-labeled MCH1R ligand.

-

Incubation and Filtration: Following incubation to allow for binding equilibrium, the membranes are collected by rapid filtration through a glass fiber filter, and washed to remove unbound radioligand.

-